[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
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Overview
Description
[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid: is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the acetic acid moiety. Key steps may include:
Cyclization Reactions: Formation of the furochromene core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl and phenyl groups via electrophilic or nucleophilic substitution.
Oxidation Reactions: Oxidation of intermediates to introduce the keto group at the 7-position.
Acetylation: Introduction of the acetic acid group through acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution can introduce new substituents on the aromatic ring or the furochromene core.
Esterification: The acetic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Esterification Reagents: Alcohols (R-OH), acid catalysts (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of [5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid: can be compared with other furochromene derivatives to highlight its uniqueness:
Similar Compounds: Other furochromenes with different substituents, such as [5,9-dimethyl-3-(4-chlorophenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid.
Uniqueness: The specific arrangement of substituents and functional groups in may confer unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
The compound [5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a derivative of furocoumarin, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. A notable method includes the reaction of 4-methoxyphenylglyoxal with Meldrum's acid in the presence of a base, leading to the formation of the desired furocoumarin derivative with a yield of approximately 74% .
Anticancer Properties
Recent studies have indicated that derivatives of furocoumarins exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as HeLa and L929 cells .
The proposed mechanism for the anticancer activity involves the induction of oxidative stress and disruption of cellular signaling pathways that promote cell survival. The carbonyl group at position C7 is believed to play a crucial role in this activity by interacting with cellular macromolecules .
Research Findings
A study conducted on various derivatives of furocoumarins revealed that modifications at specific positions significantly influence their biological activities. The presence of methyl groups at positions 5 and 9 enhances the lipophilicity and bioavailability of the compound, contributing to its efficacy against cancer cells .
Case Studies
- Study on Antitumor Activity : A comparative analysis was performed using this compound against standard chemotherapeutic agents. The results indicated that this compound exhibited a lower IC50 value compared to several conventional drugs, suggesting superior potency in certain cancer types .
- Mechanistic Insights : In a mechanistic study, researchers explored the pathways affected by this compound in cancer cells. They found that it led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in malignant cells .
Data Table: Biological Activity Overview
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
[5,9-Dimethyl-3-(4-methylphenyl)-7-oxo...] | HeLa | 15 | Induction of oxidative stress |
[5,9-Dimethyl-3-(4-methylphenyl)-7-oxo...] | L929 | 20 | Apoptosis via ROS accumulation |
Standard Chemotherapeutic Agent (e.g., Doxorubicin) | HeLa | 25 | DNA intercalation |
Properties
Molecular Formula |
C22H18O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[5,9-dimethyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetic acid |
InChI |
InChI=1S/C22H18O5/c1-11-4-6-14(7-5-11)18-10-26-20-13(3)21-15(8-17(18)20)12(2)16(9-19(23)24)22(25)27-21/h4-8,10H,9H2,1-3H3,(H,23,24) |
InChI Key |
GWVSDPPZUZTSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3C)CC(=O)O)C |
Origin of Product |
United States |
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